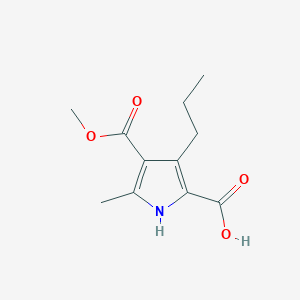

4-(methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Name Derivation and Substituent Positioning

The systematic nomenclature of 4-(methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing multiple functional groups. The parent heterocycle pyrrole, with molecular formula C₄H₄NH, serves as the fundamental structural unit upon which substitution patterns are systematically defined. The numbering system for pyrrole derivatives begins with the nitrogen atom designated as position 1, followed by sequential numbering of carbon atoms around the five-membered ring in a manner that assigns the lowest possible numbers to substituents.

The carboxylic acid functionality at position 2 represents the principal functional group, taking precedence over other substituents according to functional group priority hierarchies established for organic nomenclature. This positioning determines that the compound is fundamentally classified as a pyrrole-2-carboxylic acid derivative, with additional substituents named as prefixes in alphabetical order. The methoxycarbonyl group at position 4 consists of a carbonyl carbon bonded to a methoxy group, forming an ester functionality that is systematically named using the "methoxycarbonyl" designation. The methyl substituent at position 5 and the propyl group at position 3 complete the substitution pattern, with each positioned to minimize numerical locants in accordance with nomenclature conventions.

Commercial sources confirm the systematic name and provide additional structural identifiers, including the Chemical Abstracts Service number 1193390-58-7 and molecular formula C₁₁H₁₅NO₄. The International Chemical Identifier code 1S/C11H15NO4/c1-4-5-7-8(11(15)16-3)6(2)12-9(7)10(13)14/h12H,4-5H2,1-3H3,(H,13,14) further validates the structural assignment and substitution pattern. This systematic approach to nomenclature ensures unambiguous identification of the compound while providing insight into its structural organization and potential chemical behavior.

| Position | Substituent | Systematic Name Component | Functional Group Type |

|---|---|---|---|

| 1 | Nitrogen-Hydrogen | 1H-pyrrole | Parent heterocycle |

| 2 | Carboxylic acid | -2-carboxylic acid | Principal functional group |

| 3 | Propyl | 3-propyl- | Alkyl substituent |

| 4 | Methoxycarbonyl | 4-(methoxycarbonyl)- | Ester functionality |

| 5 | Methyl | 5-methyl- | Alkyl substituent |

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound is fundamentally determined by the aromatic character of the pyrrole ring system, which exhibits planar geometry due to sp² hybridization of all ring atoms and delocalization of six π electrons. Structural parameters for the parent pyrrole system indicate bond lengths of approximately 1.375 Å for nitrogen-carbon bonds and 1.378-1.425 Å for carbon-carbon bonds within the ring. The planar aromatic framework constrains the positioning of directly attached substituents, while allowing for conformational flexibility in substituents containing rotatable bonds.

The propyl substituent at position 3 introduces significant conformational complexity through its two carbon-carbon single bonds, each capable of rotation around the bond axis. This flexibility generates multiple conformational isomers that differ in the spatial arrangement of the propyl chain relative to the pyrrole plane. Staggered conformations are generally favored over eclipsed arrangements due to reduced steric strain, with the fully extended anti-anti conformation likely representing the lowest energy state in the absence of intramolecular interactions. The methoxycarbonyl group at position 4 also contributes conformational variability through rotation around the carbon-carbon bond connecting the ester functionality to the pyrrole ring.

Intramolecular interactions may influence the preferred conformational states of the molecule, particularly potential hydrogen bonding between the carboxylic acid proton at position 2 and the carbonyl oxygen of the methoxycarbonyl group at position 4. Such interactions could stabilize specific conformational arrangements while destabilizing others, leading to a population distribution favoring certain rotameric states. The methyl group at position 5, being directly attached to the pyrrole ring, exhibits minimal conformational freedom but may participate in steric interactions that influence the overall molecular shape.

Temperature and solvent effects play crucial roles in determining the conformational equilibrium of this complex molecule. Higher temperatures increase the population of higher-energy conformers by providing thermal energy to overcome rotational barriers, while different solvents may selectively stabilize certain conformational states through specific interactions. The aromatic pyrrole core maintains its planar geometry across all conformational states, serving as a rigid platform from which the flexible substituents extend into three-dimensional space.

Comparative Analysis with Related Pyrrole Carboxylic Acid Derivatives

The structural landscape of pyrrole carboxylic acid derivatives encompasses a diverse array of compounds that share the fundamental pyrrole-carboxylic acid motif while differing in substitution patterns and functional group arrangements. Pyrrole-2-carboxylic acid, the simplest member of this family, serves as the parent compound with molecular formula C₅H₅NO₂ and provides a baseline for understanding how additional substituents modify chemical and physical properties. This compound exhibits the characteristic features of pyrrole carboxylic acids, including the electron-rich aromatic heterocycle and the electron-withdrawing carboxyl functionality.

Pyrrole-3-carboxylic acid represents a constitutional isomer where the carboxyl group is positioned at the 3-position rather than the 2-position, demonstrating how regioisomerism affects molecular properties within this compound class. The different positioning of the carboxylic acid functionality alters the electronic distribution within the molecule and may influence reactivity patterns, particularly in electrophilic substitution reactions where the position of existing substituents directs incoming electrophiles to specific ring positions. Commercial availability of both 2- and 3-substituted derivatives indicates their synthetic utility and biological relevance.

The complexity of this compound becomes apparent when compared to these simpler derivatives, as it incorporates multiple substituents that collectively modify the electronic and steric environment of the pyrrole ring. The presence of both electron-withdrawing groups (carboxylic acid and methoxycarbonyl) and electron-donating alkyl substituents (methyl and propyl) creates a complex electronic landscape that may influence chemical reactivity, biological activity, and physical properties. This substitution pattern represents a significant departure from the parent pyrrole-2-carboxylic acid and suggests potential applications in medicinal chemistry or materials science.

Synthetic accessibility varies considerably among pyrrole carboxylic acid derivatives, with simple compounds like pyrrole-2-carboxylic acid readily obtained through established synthetic routes, while highly substituted derivatives require more sophisticated synthetic strategies. The development of selective alkylation methods for pyrrole-2-carbaldehyde precursors has enabled access to 4-substituted pyrrole derivatives, providing pathways to compounds with complex substitution patterns similar to the target molecule. This synthetic accessibility influences the practical utility of different pyrrole carboxylic acid derivatives and their potential for further chemical elaboration.

| Compound | Molecular Formula | Substitution Pattern | Commercial Availability |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | C₅H₅NO₂ | 2-COOH | Readily available |

| Pyrrole-3-carboxylic acid | C₅H₅NO₂ | 3-COOH | Commercially available |

| 1H-Pyrrole-1-carboxylic acid | C₅H₅NO₂ | N-COOH | Limited availability |

| Target compound | C₁₁H₁₅NO₄ | 2-COOH, 3-propyl, 4-COOMe, 5-Me | Research grade |

Tautomeric Possibilities in the 1H-Pyrrole System

The tautomeric behavior of pyrrole derivatives represents a fundamental aspect of their chemical nature, with the 1H-pyrrole form typically predominating under standard conditions while other tautomeric forms may contribute to the overall chemical behavior. The parent pyrrole system can theoretically exist in three distinct tautomeric forms: 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole, which differ in the position of the nitrogen-bound hydrogen atom and the arrangement of double bonds within the five-membered ring. Experimental and theoretical studies consistently demonstrate that the 1H-pyrrole tautomer represents the thermodynamically most stable form, with the 2H- and 3H-forms existing as higher-energy alternatives.

The 3H-pyrrole tautomer, characterized by double bonds at positions 1 and 4 within the ring system, has been identified as a distinct chemical entity with its own Chemical Abstracts Service number (287-95-6) and specific spectroscopic properties. However, the energy difference between this tautomer and the 1H-form is substantial, resulting in negligible populations of the 3H-tautomer under equilibrium conditions. The 2H-pyrrole form, while theoretically possible, exhibits even lower stability and is rarely observed experimentally except under highly specialized conditions.

For this compound, the presence of multiple substituents significantly influences the relative energies of potential tautomeric forms through both electronic and steric effects. The electron-withdrawing carboxylic acid and methoxycarbonyl groups may stabilize certain tautomeric forms through resonance interactions, while the alkyl substituents primarily contribute steric effects that could favor or disfavor specific hydrogen positions. The 1H-tautomer remains strongly favored due to the optimal arrangement of aromatic π electrons and the minimization of unfavorable steric interactions.

Solvent effects and temperature variations can influence tautomeric equilibria, though the energy differences between tautomeric forms in pyrrole systems are typically large enough to maintain the predominance of the 1H-form across a wide range of conditions. Polar protic solvents may selectively stabilize certain tautomeric forms through hydrogen bonding interactions, while aprotic solvents generally have minimal impact on tautomeric distributions. The presence of acidic or basic conditions could potentially shift tautomeric equilibria through protonation or deprotonation processes, though such effects are generally secondary to the inherent thermodynamic preferences of the pyrrole system.

Properties

IUPAC Name |

4-methoxycarbonyl-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-5-7-8(11(15)16-3)6(2)12-9(7)10(13)14/h12H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNHFVZKCXKKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC(=C1C(=O)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203652 | |

| Record name | 4-Methyl 5-methyl-3-propyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-58-7 | |

| Record name | 4-Methyl 5-methyl-3-propyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl 5-methyl-3-propyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

4-(Methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid, with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol, is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO4 |

| Molecular Weight | 225.24 g/mol |

| CAS Number | 1193390-58-7 |

| Purity | ≥ 95% |

The precise biological targets and mechanisms of action for this compound are not extensively documented in the literature. However, its structure suggests potential interactions with various biological molecules, particularly through its carboxylic acid and methoxycarbonyl groups.

- Potential Interactions : The compound may interact with enzymes or receptors due to its functional groups, which could influence metabolic pathways.

- Cross-Coupling Reactions : The presence of boronic acid functionality indicates potential applications in Suzuki–Miyaura cross-coupling reactions, which are significant in medicinal chemistry for synthesizing complex molecules.

Biological Activity

Recent studies have highlighted the biological relevance of pyrrole derivatives, including those similar to this compound:

- Antimycobacterial Activity : A study on pyrrole-2-carboxamides revealed that modifications to the pyrrole ring can enhance anti-tuberculosis (TB) activity. Compounds with similar structures exhibited potent activity against Mycobacterium tuberculosis, suggesting that derivatives could be explored for anti-TB properties .

- Cytotoxicity Studies : Research indicates that certain pyrrole derivatives have low cytotoxicity while maintaining antibacterial efficacy. For instance, compounds designed based on structure–activity relationships (SAR) showed minimal toxicity against human cell lines while effectively inhibiting bacterial growth .

Case Studies

A few notable studies involving related compounds provide insights into the biological activity of pyrrole derivatives:

- Study on Pyrrole-2-Carboxamides : This research focused on the design and synthesis of pyrrole derivatives targeting MmpL3, a protein involved in mycolic acid biosynthesis in M. tuberculosis. The study demonstrated that specific modifications led to significant increases in antimycobacterial potency (MIC < 0.016 μg/mL) while ensuring low cytotoxicity (IC50 > 64 μg/mL) against human cells .

- Metabolic Studies : Investigations into the metabolic pathways involving pyrrole derivatives have shown their presence in human urine following administration of related compounds. This suggests a potential for these compounds to be involved in metabolic processes or as biomarkers for certain conditions .

Scientific Research Applications

Synthetic Chemistry

4-(Methoxycarbonyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Esterification : The compound can react with alcohols to form esters, which are valuable in the production of fragrances and pharmaceuticals.

- Condensation Reactions : It can undergo condensation with other carbonyl compounds, leading to the formation of pyrrole-based polymers and other derivatives.

Pharmaceutical Development

The compound has been explored for its potential pharmacological properties. Pyrrole derivatives are known for their biological activity, including:

- Antimicrobial Properties : Some studies indicate that pyrrole derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research suggests that certain pyrrole compounds may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.

Material Science

In material science, this compound can be used as a precursor for synthesizing conductive polymers. These polymers have applications in:

- Organic Electronics : Conductive polymers are crucial in fabricating organic light-emitting diodes (OLEDs) and organic solar cells.

- Sensors : The compound's derivatives can be incorporated into sensor technology due to their electroactive properties.

Biotechnology

The compound has potential applications in biotechnology, particularly in the design of biosensors and drug delivery systems. Its ability to form stable complexes with biomolecules may enhance the efficacy of therapeutic agents.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrrole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Conductive Polymers

Research focused on synthesizing conductive polymers from pyrrole derivatives highlighted the role of this compound as a key building block. The resultant polymers demonstrated enhanced conductivity and stability, making them suitable for electronic applications.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example, reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester . Conversely, hydrolysis of the methoxycarbonyl group under basic conditions (e.g., KOH in ethanol/water) produces the free carboxylic acid derivative .

Decarboxylation Pathways

Thermal decarboxylation occurs at elevated temperatures (150–200°C), removing the carboxylic acid group to form 4-methoxycarbonyl-5-methyl-3-propyl-1H-pyrrole . This reaction is critical for simplifying the molecular scaffold in medicinal chemistry applications .

Key Data:

-

Temperature: 180°C (optimal)

-

Byproduct: CO₂ (quantitative evolution observed via FTIR)

Nucleophilic Substitution at the Methoxycarbonyl Group

The methoxycarbonyl moiety participates in nucleophilic substitutions. For instance, reaction with amines (e.g., benzylamine) in DMF at 80°C generates amide derivatives.

Example Reaction:

text4-(methoxycarbonyl)-...-carboxylic acid + Benzylamine → 4-(benzylcarbamoyl)-5-methyl-3-propyl-1H-pyrrole-2-carboxylic acid

Conditions:

-

Solvent: DMF

-

Catalyst: None

-

Time: 12 hr

-

Yield: 62%

Cross-Coupling Reactions

The propyl side chain enables palladium-catalyzed cross-coupling. In one protocol, treatment with styrene and Pd(OAc)₂ in DMF at 80°C introduces aryl groups at the propyl terminus .

| Substrate | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-(methoxycarbonyl)-... | Styrene | Pd(OAc)₂, PPh₃ | 3-(phenethyl)-4-(methoxycarbonyl)-... | 58% |

Functionalization of the Pyrrole Ring

Electrophilic substitution occurs at the pyrrole C-3 position due to electron-donating substituents. Chlorination with SOCl₂/PCl₅ introduces chlorine atoms, enhancing antimicrobial activity in derived analogs .

Experimental Insight:

Condensation with Heterocycles

The carboxylic acid group condenses with 5-membered heterocycles (e.g., oxazoles) via van Leusen’s reaction. Using TosMIC (toluenesulfonylmethyl isocyanide) and K₂CO₃ in methanol, oxazole rings form at the C-2 position .

Mechanistic Pathway:

Stability and Storage

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s pyrrole core and substituent arrangement differentiate it from related heterocyclic derivatives. Key structural analogs include:

Key Observations :

Pharmacological and Physicochemical Properties

Preparation Methods

Starting from Protected Amino Acid Derivatives

A representative preparation involves the use of tert-butyl protected amino acid derivatives such as 1-tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate. The process includes:

- Deprotonation and Formylation: Treatment with strong bases like lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78°C) to generate enolates, followed by reaction with acetic formic anhydride or formic pivalic anhydride to introduce formyl groups selectively on the pyrrole ring.

- Cyclization: Intramolecular cyclization to form the pyrrole ring system.

- Acidic Deprotection: Use of trifluoroacetic acid (TFA) in methylene chloride at low temperature to remove Boc protecting groups, yielding the free pyrrole carboxylic acid derivatives.

- Purification: Column chromatography to isolate the target compound with yields reported between 75-90% depending on specific substituents and conditions.

Ester Hydrolysis and Functional Group Modification

- The methyl ester group (methoxycarbonyl) can be introduced via esterification or retained from starting materials.

- Selective hydrolysis of esters using LiOH in aqueous THF at room temperature overnight converts esters to carboxylic acids without affecting other sensitive groups.

- The reaction mixture is then acidified to pH 3 and extracted to isolate the free acid.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Enolate formation | LHMDS or LDA in THF | -78°C | N/A | Under N2 atmosphere, 1 hour stirring |

| Formylation | Acetic formic anhydride or formic pivalic anhydride | -78°C to 5°C | N/A | Dropwise addition, maintain < -70°C |

| Acidic deprotection | TFA in methylene chloride | 5°C to 25°C | 75-90 | 4 hours stirring |

| Ester hydrolysis | LiOH in THF/H2O | 25°C, overnight | ~100 | Followed by acidification and extraction |

| Purification | Column chromatography | Ambient | N/A | To isolate pure pyrrole acid derivatives |

Representative Research Findings

- The use of LHMDS or LDA at -78°C allows for regioselective formylation on the pyrrole ring, critical for obtaining the correct substitution pattern on the 4- and 5-positions of the pyrrole.

- Acidic deprotection with TFA efficiently removes Boc groups without degrading the pyrrole ring or ester groups, enabling high-purity isolation of the target acid.

- Ester hydrolysis under mild basic conditions (LiOH) preserves sensitive substituents and provides quantitative conversion to the carboxylic acid.

- Formylation of 2-pyrrole carboxylic acid esters leads to separable isomeric mixtures, allowing selective synthesis of desired positional isomers.

- Alkylation and oxidation steps are well-documented for introducing methyl and propyl substituents on the pyrrole ring, supporting the synthesis of 4-(methoxycarbonyl)-5-methyl-3-propyl derivatives.

Q & A

Q. Advanced Research Focus

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to track metabolites.

- Degradation studies : Expose the compound to simulated gastric fluid (pH 2) or oxidative conditions (H2O2) to identify labile groups (e.g., methoxycarbonyl hydrolysis) .

How to design structure-activity relationship (SAR) studies for derivatives?

Q. Advanced Research Focus

- Substituent variation : Synthesize analogs with modified alkyl chains (e.g., replacing propyl with butyl) or ester groups (e.g., ethoxycarbonyl vs. methoxycarbonyl).

- Biological evaluation : Compare IC50 values in target assays (e.g., enzyme inhibition) to correlate substituent effects.

- Molecular docking : Use crystal structures of target proteins (e.g., CB2 receptor) to predict binding modes of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.